N-(3,5-dichlorophenyl)-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-(3,5-dichlorophenyl)-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a benzothiazole moiety, and an isoindole unit
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as copper or palladium, and may involve high temperatures and inert atmospheres to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions typically result in the replacement of chlorine atoms with the nucleophile .
Scientific Research Applications
N-(3,5-dichlorophenyl)-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to downstream effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with cellular processes .
Properties
Molecular Formula |
C23H13Cl2N3O3S2 |
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Molecular Weight |
514.4 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[[6-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H13Cl2N3O3S2/c24-12-7-13(25)9-14(8-12)26-20(29)11-32-23-27-18-6-5-15(10-19(18)33-23)28-21(30)16-3-1-2-4-17(16)22(28)31/h1-10H,11H2,(H,26,29) |
InChI Key |
GQNWIDIXXANRGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC4=C(C=C3)N=C(S4)SCC(=O)NC5=CC(=CC(=C5)Cl)Cl |
Origin of Product |
United States |
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